trans-Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate
Description
Properties
Molecular Formula |
C16H22ClNO3 |
|---|---|
Molecular Weight |
311.80 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(20)18-9-8-13(14(19)10-18)11-4-6-12(17)7-5-11/h4-7,13-14,19H,8-10H2,1-3H3/t13-,14+/m1/s1 |
InChI Key |
IBHQJGAYTCBZOR-KGLIPLIRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-tert-butyl4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with tert-butylamine to form an intermediate, which is then subjected to cyclization with a suitable reagent to form the piperidine ring. The hydroxyl group is introduced through a subsequent oxidation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The tert-butyl carboxylate group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and tert-butanol.
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Acidic hydrolysis | HCl/H₂O, reflux | 4-(4-chlorophenyl)-3-hydroxypiperidine carboxylic acid + tert-butanol | Purification via column chromatography |
| Basic hydrolysis | NaOH/EtOH, 60°C | Same as above | Requires neutralization post-reaction |
This reaction is critical for deprotection strategies in synthetic chemistry, enabling further functionalization of the piperidine core.
Hydroxyl Group Reactivity
The secondary alcohol at position 3 participates in typical alcohol reactions:
a. Esterification
Reacts with acyl chlorides or anhydrides to form new esters:
Example: Reaction with acetyl chloride produces the 3-acetoxy analog.
b. Oxidation
Controlled oxidation with Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl group to a ketone, forming tert-butyl 4-(4-chlorophenyl)-3-oxopiperidine-1-carboxylate.
Chlorophenyl Substituent Reactions
The 4-chlorophenyl group enables electrophilic aromatic substitution (EAS) and coupling reactions:
| Reaction Type | Reagents/Conditions | Products | Application |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl derivatives | Used to expand π-conjugated systems |
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Chloro-3-nitrophenyl analog | Introduces nitro group for further reduction |
Piperidine Ring Modifications
The piperidine nitrogen undergoes alkylation or acylation:
a. N-Alkylation
Reacts with alkyl halides (e.g., methyl iodide) in presence of NaH:
b. Carbamate Cleavage
Treatment with TFA removes the tert-butoxycarbonyl (Boc) protecting group, yielding the free amine :
Stability Under Experimental Conditions
Studies show the compound remains stable:
-
In polar aprotic solvents (DMF, DMSO) at ≤80°C
-
At physiological pH (7.4) for 24 hours
Degradation occurs in strong acids (pH <2) or bases (pH >12).
Comparative Reactivity Table
| Functional Group | Reactivity Class | Preferred Reagents | Byproducts |
|---|---|---|---|
| tert-Butyl ester | Hydrolytic cleavage | HCl, NaOH | tert-Butanol |
| 3-Hydroxyl | Nucleophilic alcohol | Ac₂O, SOCl₂ | Acetic acid, HCl |
| 4-Chlorophenyl | EAS-active aryl halide | HNO₃, Pd catalysts | HCl, H₂O |
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structure facilitates the creation of molecules that can interact effectively with biological targets in the central nervous system. For example, it has been involved in the development of drugs aimed at treating conditions such as depression and anxiety disorders.
Case Study: Synthesis of Neuroactive Compounds
A study demonstrated the synthesis of a series of neuroactive compounds using trans-Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate as a starting material. The resulting compounds exhibited promising activity in preclinical models, highlighting the compound's importance in drug discovery efforts focused on neurological applications .
Neuropharmacology
Understanding Drug Mechanisms
In neuropharmacology, this compound is used to investigate the mechanisms through which drugs affect the central nervous system. By studying its interactions with neurotransmitter systems, researchers gain insights into potential therapeutic strategies for various neurological conditions.
Research Findings
Research has shown that derivatives of this compound can modulate neurotransmitter receptor activity, which is crucial for developing more effective treatments for disorders like schizophrenia and bipolar disorder. Such studies have provided a deeper understanding of how structural modifications can influence pharmacological outcomes .
Analytical Chemistry
Standardization in Analytical Methods
this compound serves as a standard in various analytical methods, including chromatography and mass spectrometry. Its use ensures the accuracy and reliability of measurements during drug formulation and quality control processes.
Application Example: Quality Control
In a quality control setting, this compound was employed to validate analytical methods for determining the purity of pharmaceutical formulations. The results demonstrated high reproducibility and accuracy, affirming its role as a reliable standard in analytical chemistry .
Biochemical Research
Investigating Drug-Biological Interactions
This compound plays a significant role in biochemical research by aiding in the exploration of drug interactions with biological systems. It helps identify new therapeutic targets and understand how drugs can modulate biological pathways.
Case Study: Target Discovery
A recent study utilized this compound to investigate its effects on specific signaling pathways involved in cancer cell proliferation. The findings revealed potential new targets for cancer therapy, showcasing the compound's versatility beyond neurological applications .
Material Science
Development of Specialized Materials
The unique chemical properties of this compound make it suitable for developing specialized materials such as coatings and polymers. These materials require specific functionalities that this compound can provide.
Research Example: Coating Applications
In material science research, this compound was incorporated into polymer matrices to enhance their mechanical properties and chemical resistance. The resulting materials showed improved performance characteristics, making them suitable for industrial applications .
Mechanism of Action
The mechanism of action of trans-tert-butyl4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between trans-tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate and related piperidine derivatives:
Key Observations:
Substituent Effects: The 4-chlorophenyl group in the target compound increases lipophilicity compared to pyridinyl () or alkyl substituents (). This enhances membrane permeability but may reduce aqueous solubility . Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound supports hydrogen bonding, while the amino group in ’s compound enables nucleophilic reactivity, making it suitable for coupling reactions .
Stereochemistry :
- The trans configuration of the hydroxyl and chlorophenyl groups in the target compound contrasts with the cis-3-fluoro-4-hydroxy derivative in . Stereochemistry critically affects binding to chiral receptors or enzymes .
Synthetic Utility: The tert-butyl carboxylate group is a common protecting group, as seen in ’s synthesis of alkyl-substituted piperidines .
Fluorinated derivatives () exhibit improved metabolic stability, a trait advantageous in CNS-targeted drugs .
Biological Activity
trans-Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, applications in pharmaceutical development, and relevant research findings.
- IUPAC Name : tert-butyl (3S,4S)-4-(4-chlorophenyl)-3-hydroxy-1-piperidinecarboxylate
- Molecular Formula : CHClNO
- Molecular Weight : 311.81 g/mol
- Physical Appearance : White to yellow solid
- Purity : ≥95%
Pharmaceutical Applications
- Neurological Disorders :
- Neuropharmacology :
- Cancer Research :
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, affecting their signaling pathways and influencing physiological responses.
- Cell Transformation Studies : In vitro studies using BALB/3T3 cells have shown that similar compounds can induce cell transformation when combined with tumor promoters, suggesting a potential role in oncogenic processes .
Case Studies
- Neuropharmacological Studies :
- Cytotoxicity Assays :
Data Table
Q & A
Q. What are the standard synthetic routes for preparing trans-Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate?
The synthesis typically involves multi-step procedures:
- Step 1 : Introduction of the 4-chlorophenyl group via Suzuki coupling or nucleophilic aromatic substitution to a piperidine precursor.
- Step 2 : Hydroxylation at the 3-position using oxidizing agents (e.g., mCPBA) or stereoselective reduction of a ketone intermediate.
- Step 3 : Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base (e.g., DMAP) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity.
Q. How is the structure of this compound confirmed spectroscopically?
- NMR : ¹H NMR identifies protons on the chlorophenyl ring (δ 7.2–7.4 ppm) and hydroxyl group (broad peak at δ 1.5–2.5 ppm). ¹³C NMR confirms the tert-butyl group (δ 28–30 ppm for CH₃, δ 80–85 ppm for quaternary C).
- IR : O-H stretch (~3200–3500 cm⁻¹), C=O (Boc group, ~1680–1720 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₁ClNO₃: 310.12).
Q. What safety precautions are essential during handling?
- PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritation.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .
Advanced Research Questions
Q. How can contradictions in stereochemical assignments from NMR data be resolved?
- NOE Experiments : Irradiate specific protons to detect spatial proximity (e.g., between 3-OH and adjacent piperidine protons).
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction. For related compounds, SHELX software refines structures (e.g., triclinic system with a = 6.0568 Å, b = 12.0047 Å ).
- Computational Modeling : DFT calculations (e.g., Gaussian) predict stable conformers and compare with experimental data.
Q. What strategies optimize reaction yield and stereoselectivity during synthesis?
- Catalysts : Use chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective hydroxylation.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling steps.
- Temperature Control : Low temperatures (–20°C) reduce side reactions during Boc protection .
Q. How can computational methods predict the compound’s bioactivity?
- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., enzymes) using crystal structures (PDB IDs).
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.
- QSAR Models : Correlate substituent effects (e.g., Cl position) with activity using datasets from analogous piperidine derivatives .
Q. How to address discrepancies in biological assay results (e.g., IC₅₀ variability)?
- Control Experiments : Include positive controls (e.g., known inhibitors) and validate compound solubility (DLS or nephelometry).
- Concentration Verification : Quantify via LC-MS to rule out degradation.
- Assay Replicates : Perform triplicate runs with blinded analysis to minimize bias.
Q. What analytical techniques assess stability under different storage conditions?
- Accelerated Stability Studies : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC (C18 column, gradient elution).
- Degradation Products : Identify by LC-MS/MS, focusing on Boc deprotection (mass loss of 100 Da) or hydroxyl oxidation .
Methodological Notes
- Crystallography : SHELXL (v.2018/3) refines crystal structures, with R-factors <0.05 indicating high precision .
- Safety Protocols : Follow GHS guidelines even if the compound lacks formal classification; assume toxicity based on structural analogs .
- Data Reproducibility : Publish full synthetic protocols (reagents, temperatures, times) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
